Superior PIM1 Kinase Inhibition vs. Structurally Related Pyrido[4,3-d]pyrimidine Inhibitor SKI-O-068
This compound demonstrates a significantly lower half-maximal inhibitory concentration (IC50) against human PIM1 kinase compared to the well-studied pyrido[4,3-d]pyrimidine derivative SKI-O-068 [1][2]. The near 100-fold difference in potency underlines the critical contribution of the morpholinopropyl and piperidinyl substituents to achieving tight binding in the ATP pocket [2].
| Evidence Dimension | PIM1 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 1.0 - 1.5 nM |
| Comparator Or Baseline | SKI-O-068 (2-[(trans-4-aminocyclohexyl)amino]-4-{[3-(trifluoromethyl)phenyl]amino}pyrido[4,3-d]pyrimidin-5(6H)-one): IC50 = 123 nM |
| Quantified Difference | The target compound is ~82–123 times more potent than SKI-O-068. |
| Conditions | Enzymatic assay using full-length recombinant human PIM1 with biotinylated-BAD peptide substrate, measuring phosphorylation at Serine 112. |
Why This Matters
For procurement, this translates to requiring significantly less material to achieve complete target engagement in cell-based assays, making it a more efficient tool compound for probing PIM1-driven pathways.
- [1] BindingDB. BDBM50061613. Affinity Data for PIM1: IC50 = 1.0 nM (Inhibition of full length recombinant PIM1) and IC50 = 1.50 nM. Accessed via https://bindingdb.org. View Source
- [2] Lee SJ et al. (2013). Crystal structure of Pim1 kinase in complex with a pyrido[4,3-d]pyrimidine derivative suggests a unique binding mode. PLoS ONE 8:e70358. IC50 for SKI-O-068 is 123 (±14) nM. View Source
